![molecular formula C8H8ClN3 B6148322 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 167371-39-3](/img/no-structure.png)

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

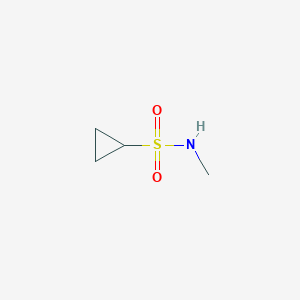

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular formula of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is C8H8ClN3 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is 181.62222 . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .作用機序

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

Safety and Hazards

将来の方向性

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for combinatorial library design and drug discovery because of their great synthetic versatility . This allows structural modifications throughout its periphery. The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with 2-amino-4-chloropyrimidine to form the final product, 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine.", "Starting Materials": ["5-ethyl-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "2-amino-4-chloropyrimidine"], "Reaction": ["Step 1: React 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride.", "Step 2: React 5-ethyl-1H-pyrazole-3-carbonyl chloride with 2-amino-4-chloropyrimidine to form 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine."] } | |

CAS番号 |

167371-39-3 |

製品名 |

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine |

分子式 |

C8H8ClN3 |

分子量 |

181.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。